2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
Description
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a 1,2,4-oxadiazole ring substituted with a benzodioxole moiety and a thioether linkage to a 4-methylbenzyl group. Its structure combines a heterocyclic quinazolinone core with a 1,2,4-oxadiazole scaffold, which is known for metabolic stability and bioisosteric properties. The benzodioxole group enhances lipophilicity and may improve blood-brain barrier penetration, while the 4-methylbenzyl substituent contributes to steric bulk and aromatic interactions .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)27-26(30)35-14-23-28-24(29-34-23)18-10-11-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHXPAUXSJDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors. The process might begin with the preparation of the oxadiazole derivative through cyclization of suitable diacylhydrazines. The quinazolinone core can be synthesized by cyclization reactions involving anthranilic acid derivatives. The key step involves the coupling of these synthesized intermediates under conditions that facilitate thioether formation, such as using an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production could leverage continuous flow synthesis techniques to scale up the production of this compound efficiently. Such methods ensure optimal reaction conditions, increased yields, and reduced reaction times. It may involve automated and computer-controlled processes to maintain the desired temperature, pressure, and reagent addition rate.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of thioether to sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Reductive cleavage of the thioether link, potentially yielding the corresponding thiol using reducing agents like lithium aluminium hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions in the benzene rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Substitution Reagents: Bromine, chlorine in the presence of catalysts or under UV light
Major Products Formed
Oxidation can lead to sulfoxide or sulfone derivatives, while reduction can result in the formation of thiols. Substitution reactions produce halogenated products with different chemical and physical properties.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of quinazolinone derivatives. For instance:
- Synthesis and Testing : A study synthesized various quinazolinone derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antimicrobial activity, particularly for compounds containing oxadiazole rings .
- Mechanism of Action : The presence of the oxadiazole moiety is believed to contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial growth .
Anticancer Properties
Research has also highlighted the potential anticancer effects of quinazolinone derivatives:
- Cell Line Studies : Various quinazolinone compounds have shown promise in inhibiting cancer cell proliferation in vitro. Specific derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating cytotoxic effects .
- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit tumor growth through various pathways, including the modulation of kinase activities .
Other Biological Activities
The compound may exhibit additional pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
- CNS Activity : Research indicates that certain quinazolinones can cross the blood-brain barrier and may have implications for treating neurological disorders due to their neuroprotective effects .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
Mechanism of Action
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole and quinazolinone moieties can bind to active sites of enzymes, inhibiting their activity and leading to desired therapeutic effects. Molecular docking studies can reveal the detailed interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Quinazolinone Derivatives with Triazole Substituents
- Compound 8 (): Structure: 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one. Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
Quinazolinone Derivatives with Thiazole Substituents
- Compounds 5Fa1–5Fk11 (): Structure: 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one. Key Differences: Thiazole ring replaces oxadiazole, and a dihydroquinazolinone core is present. Activity: These compounds demonstrated anti-tubercular activity (MIC = 1.6–3.2 µg/mL), suggesting that thiazole substituents may enhance antimicrobial properties compared to oxadiazoles .
Substituent Variations
Benzodioxole vs. Aryl Modifications
- Compound from : Structure: 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. Key Differences: 4-Ethoxyphenyl on the oxadiazole vs. 4-methylbenzyl in the target compound.
Triazolone Derivatives with Nitrothiazole () :
- Structure: 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one.
- Key Differences: Nitrothiazole and triazolone core instead of quinazolinone.
- Implications: The nitro group may enhance electrophilicity and reactivity, but the triazolone core reduces planarity compared to quinazolinone .
Physicochemical and Spectral Properties
- Synthesis and Characterization: The target compound likely undergoes spectral validation via $ ^1H $-NMR (quinazolinone C=O at ~165–170 ppm), IR (C=O stretch at ~1680–1700 cm$^{-1}$), and HRMS (e.g., molecular ion peak at m/z ~500–550) similar to analogs in and . Thioether linkages (C–S–C) are confirmed via $ ^1H $-NMR (δ ~3.5–4.0 ppm for SCH$_2$) and $ ^{13}C $-NMR (δ ~35–40 ppm) .
Data Tables
Table 1: Structural Comparison of Quinazolinone Derivatives
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one combines multiple pharmacologically relevant moieties, including a quinazolinone core and a benzo[d][1,3]dioxole structure. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the oxadiazole and thiomethyl groups linked to the quinazolinone structure. The presence of the benzo[d][1,3]dioxole moiety is known to enhance biological activity due to its electron-rich nature and ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit IC50 values ranging from 2.07 µM to 5.24 µM against cancer cell lines such as HeLa and MCF-7 .
- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis through pathways involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This regulation leads to increased levels of caspases (caspase-3 and caspase-7), contributing to programmed cell death .
Case Studies
Several studies have focused on similar compounds derived from the same scaffold:
- Compound C27 : Demonstrated potent activity against HeLa cells with an IC50 value of 2.07 µM . The study highlighted that this compound could induce apoptosis and cell cycle arrest in both S-phase and G2/M-phase .
- Chalcone Derivatives : Related compounds showed promising cytotoxic activity with IC50 values between 5.24 µM and 63.12 µM , indicating that modifications in structure can significantly influence biological activity .
Mechanistic Insights
The biological activity is believed to stem from several mechanisms:
- EGFR Inhibition : Some derivatives show inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases, particularly G2/M phase, which is critical for halting cancer cell proliferation .
Comparative Analysis
The following table summarizes the IC50 values and mechanisms of action for various derivatives related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-C27 | HeLa | 2.07 | Apoptosis induction; EGFR inhibition |
| Chalcone Derivative 16k | MDA-MB-231 | 5.24 | Apoptosis; Cell cycle arrest |
| Compound C16 | MCF7 | 2.55 | Apoptosis; Cell cycle arrest |
| Compound C27 | A549 | 3.52 | Apoptosis; Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
